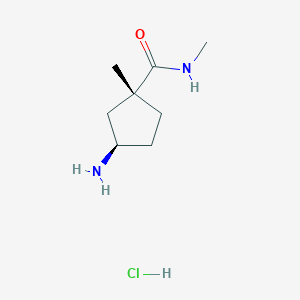

(1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemokine Receptor Antagonism

- Application: A derivative of (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride has been identified as a potent antagonist for the CC chemokine receptor 2 (CCR2), exhibiting significant binding and functional activity. This compound shows promise in targeting the CCR2 receptor, which plays a crucial role in inflammatory responses and other immune system processes (Yang et al., 2007).

Supramolecular Self-Assembly

- Application: Studies on stereoisomeric derivatives of cyclopentanecarboxamides, including compounds structurally related to (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride, have revealed intricate patterns of supramolecular self-assembly. These findings are significant in the context of crystal engineering and understanding molecular interactions in solid states (Kălmăn et al., 2001).

Opioid Receptor Research

- Application: Research has identified related compounds as potent and selective antagonists for the kappa opioid receptor. The structure-activity relationship studies provide insights into the design of novel opioid receptor-targeted drugs (Thomas et al., 2003).

Anticancer Agent Development

- Application: Functionalized amino acid derivatives related to (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride have shown promising cytotoxicity in cancer cell lines. This research contributes to the development of new anticancer agents (Kumar et al., 2009).

Neuronal Excitation Studies

- Application: Derivatives of (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride have been studied for their ability to mimic excitatory neurotransmitters, contributing to a better understanding of neuronal excitation mechanisms (Curry et al., 1988).

Pharmaceutical Chemistry

- Application: Investigations into the hydrolysis of cyclopentolate hydrochloride, a compound structurally related to (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride, offer valuable insights into the stability and degradation pathways of similar pharmaceutical compounds (Roy, 1995).

Propiedades

IUPAC Name |

(1R,3R)-3-amino-N,1-dimethylcyclopentane-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(7(11)10-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3,(H,10,11);1H/t6-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVCJYATKKSVED-CIRBGYJCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)N)C(=O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H](C1)N)C(=O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-octahydropyrrolo[2,3-b]pyrrole](/img/structure/B2829562.png)

![2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone](/img/structure/B2829564.png)

![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2829566.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2829577.png)

![2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B2829578.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}cyclohexanecarboxamide](/img/structure/B2829579.png)